![molecular formula C14H19FN2O3S B7642580 2-fluoro-N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-sulfamoylbenzamide](/img/structure/B7642580.png)
2-fluoro-N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-sulfamoylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-sulfamoylbenzamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various areas of research.
作用機序
The mechanism of action of 2-fluoro-N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-sulfamoylbenzamide A is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, this compound A has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and chromatin structure. In inflammation research, this compound A has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In metabolic disorders research, this compound A has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
This compound A has been shown to have several biochemical and physiological effects in various areas of research. In cancer research, this compound A has been shown to induce cell cycle arrest and apoptosis in tumor cells, as well as inhibit angiogenesis and metastasis. In inflammation research, this compound A has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the recruitment of immune cells to inflamed tissues. In metabolic disorders research, this compound A has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, as well as reduce hepatic glucose production and lipid accumulation.
実験室実験の利点と制限
2-fluoro-N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-sulfamoylbenzamide A has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to using this compound A in lab experiments, including its potential toxicity and off-target effects. It is important for researchers to carefully evaluate the potential risks and benefits of using this compound A in their experiments and to use appropriate controls and dosages.
将来の方向性
For research on 2-fluoro-N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-sulfamoylbenzamide A include its potential applications in combination therapy, its effects on different cell types and tissues, and its pharmacokinetics and pharmacodynamics in vivo.
合成法
The synthesis of 2-fluoro-N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-sulfamoylbenzamide A involves several steps, including the introduction of a fluoro group, a sulfonamide group, and a benzamide group onto a cyclopropyl ring. The final product is obtained through a coupling reaction between the intermediate compound and N-methyl-1-(1-methylcyclopropyl)ethylamine. The synthesis method has been reported in several scientific publications and has been optimized to achieve high yields and purity.
科学的研究の応用
2-fluoro-N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-sulfamoylbenzamide A has been studied for its potential applications in various areas of research, including cancer, inflammation, and metabolic disorders. In cancer research, this compound A has been shown to inhibit the growth of tumor cells and induce apoptosis in vitro and in vivo. In inflammation research, this compound A has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammatory diseases. In metabolic disorders research, this compound A has been shown to improve insulin sensitivity and reduce body weight in animal models of obesity and type 2 diabetes.
特性
IUPAC Name |
2-fluoro-N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-9(14(2)6-7-14)17(3)13(18)11-5-4-10(8-12(11)15)21(16,19)20/h4-5,8-9H,6-7H2,1-3H3,(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZMQOAWDVOVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C)N(C)C(=O)C2=C(C=C(C=C2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-imidazo[1,2-a]pyridin-2-yl-N-[phenyl(pyridin-4-yl)methyl]ethanamine](/img/structure/B7642510.png)
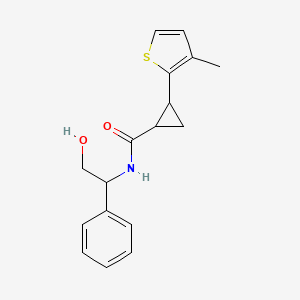
![N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642525.png)
![N-(2-hydroxy-1-phenylethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7642528.png)
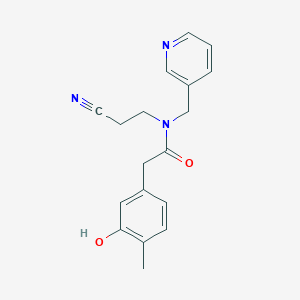
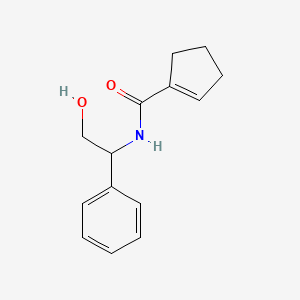
![N-[(4-cyclopropylmorpholin-2-yl)methyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642550.png)
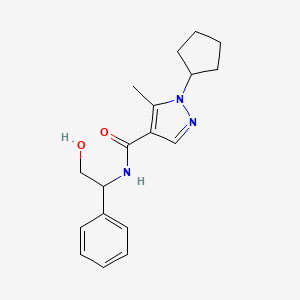
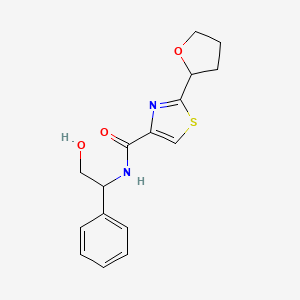
![Tert-butyl 3-[1-(5-fluoropyridin-2-yl)propylamino]pyrrolidine-1-carboxylate](/img/structure/B7642584.png)
![3-chloro-2,4-difluoro-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B7642591.png)
![5-[1-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7642596.png)
![Tert-butyl 3-[1-[(5-methyl-1,3-thiazol-2-yl)methylamino]ethyl]piperidine-1-carboxylate](/img/structure/B7642600.png)